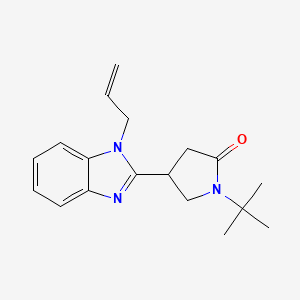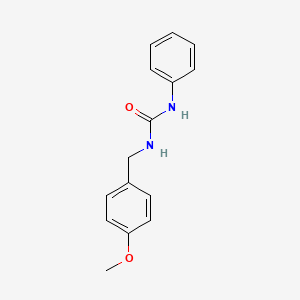![molecular formula C22H32Cl2N2O2 B4238722 1-(1-ethylpyrrolidin-2-yl)-N-[(3-methoxy-2-phenylmethoxyphenyl)methyl]methanamine;dihydrochloride](/img/structure/B4238722.png)
1-(1-ethylpyrrolidin-2-yl)-N-[(3-methoxy-2-phenylmethoxyphenyl)methyl]methanamine;dihydrochloride
Overview
Description
1-[2-(Benzyloxy)-3-methoxyphenyl]-N-[(1-ethyl-2-pyrrolidinyl)methyl]methanamine dihydrochloride is a complex organic compound with a molecular formula of C22H32Cl2N2O2 and an average mass of 427.408 Da This compound is notable for its intricate structure, which includes a benzyloxy group, a methoxyphenyl group, and a pyrrolidinylmethyl group
Preparation Methods
The synthesis of 1-(1-ethylpyrrolidin-2-yl)-N-[(3-methoxy-2-phenylmethoxyphenyl)methyl]methanamine;dihydrochloride typically involves multiple steps, including the formation of key intermediates and the use of specific reaction conditions. One common synthetic route involves the following steps:
Formation of the benzyloxy intermediate: This step involves the reaction of a suitable benzyl alcohol derivative with a methoxyphenyl compound under basic conditions to form the benzyloxy intermediate.
Introduction of the pyrrolidinylmethyl group: The benzyloxy intermediate is then reacted with an ethylpyrrolidine derivative in the presence of a suitable catalyst to introduce the pyrrolidinylmethyl group.
Final assembly and purification: The final compound is assembled through a series of condensation and purification steps, often involving recrystallization and chromatography techniques.
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
1-[2-(Benzyloxy)-3-methoxyphenyl]-N-[(1-ethyl-2-pyrrolidinyl)methyl]methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or methoxy groups, often using reagents like sodium hydride or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction may produce primary or secondary amines.
Scientific Research Applications
1-[2-(Benzyloxy)-3-methoxyphenyl]-N-[(1-ethyl-2-pyrrolidinyl)methyl]methanamine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific molecular pathways.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1-ethylpyrrolidin-2-yl)-N-[(3-methoxy-2-phenylmethoxyphenyl)methyl]methanamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-[2-(Benzyloxy)-3-methoxyphenyl]-N-[(1-ethyl-2-pyrrolidinyl)methyl]methanamine dihydrochloride can be compared with other similar compounds, such as:
- 1-[2-(Benzyloxy)-3-methoxyphenyl]-N-(4-piperidinylmethyl)methanamine dihydrochloride : This compound has a similar structure but features a piperidinylmethyl group instead of a pyrrolidinylmethyl group.
- Other benzyl derivatives : Compounds with different substituents on the benzene ring or variations in the alkylamine side chain.
The uniqueness of 1-(1-ethylpyrrolidin-2-yl)-N-[(3-methoxy-2-phenylmethoxyphenyl)methyl]methanamine;dihydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1-ethylpyrrolidin-2-yl)-N-[(3-methoxy-2-phenylmethoxyphenyl)methyl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2.2ClH/c1-3-24-14-8-12-20(24)16-23-15-19-11-7-13-21(25-2)22(19)26-17-18-9-5-4-6-10-18;;/h4-7,9-11,13,20,23H,3,8,12,14-17H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHCCLAOMQUNOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNCC2=C(C(=CC=C2)OC)OCC3=CC=CC=C3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


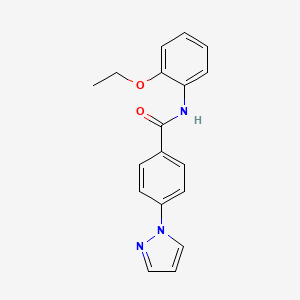
![5-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-4-bromo-2-furaldehyde](/img/structure/B4238647.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-isobutylnicotinamide](/img/structure/B4238654.png)
![4-{[2-(allyloxy)-3-methoxybenzyl]amino}benzenesulfonamide](/img/structure/B4238658.png)
![N-[4-(cyanomethyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide](/img/structure/B4238659.png)
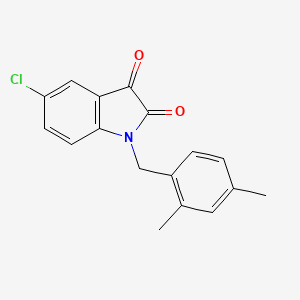
![1-(2-Fluorophenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4238671.png)
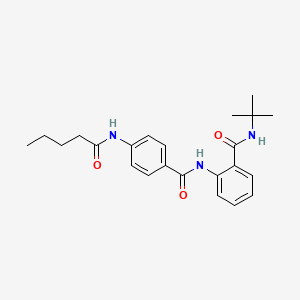
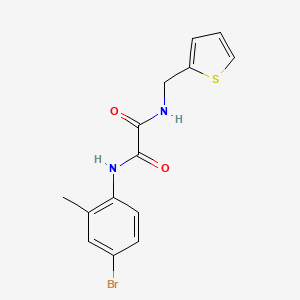
![ethyl 2-({oxo[(3-pyridinylmethyl)amino]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4238698.png)
![3-tert-butyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B4238713.png)
![N-cyclohexyl-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4238728.png)
